5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S3/c24-13(19-15-18-6-7-27-15)9-28-17-22-21-16(29-17)20-14(25)11-8-12(26-23-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNHZGNNIKCQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as thiazole and thiadiazole derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thiosemicarbazide, acetic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol and dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and oxazole moieties. The structural integrity is confirmed through various spectroscopic techniques including NMR and IR spectroscopy. For example, the presence of characteristic functional groups can be identified by specific IR absorption bands. The compound's molecular weight and formula have been established as with a molecular weight of approximately 421.48 g/mol .
Antimicrobial Properties
One of the most notable applications of this compound is its antimicrobial activity. Research indicates that derivatives containing thiazole and oxazole rings exhibit significant antibacterial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Spectrum | Mechanism of Action |
|---|---|---|
| Compound A | Gram-positive | Cell wall synthesis inhibition |
| Compound B | Gram-negative | Metabolic pathway disruption |
| 5-phenyl-N-[...] | Broad spectrum | Unknown; further studies needed |
Anticancer Potential
Another promising application is in cancer therapy. Studies have shown that compounds with similar heterocyclic structures can induce apoptosis in cancer cells by activating specific signaling pathways. The thiazole and oxazole components are believed to enhance the compound's ability to interact with DNA or RNA, leading to cytotoxic effects in tumor cells .
Case Study: Anticancer Activity
In a recent study, a derivative of 5-phenyl-N-[...] was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit favorable PK properties such as good oral bioavailability and metabolic stability. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications .
Mechanism of Action
The mechanism of action of 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Thiadiazole Core : Imparts rigidity and electron-deficient character, enhancing interactions with biological targets .
- Sulfanyl Linkage (-S-) : Increases solubility and enables disulfide bond formation in redox-active environments .
- 1,3-Thiazole Carbamoyl Group : Contributes hydrogen-bonding capacity via the carboxamide group .
Synthesis :
The compound can be synthesized via multi-step protocols involving:
Thiadiazole Formation : Cyclization of thiosemicarbazides with CS₂/KOH under reflux (e.g., , Step II) .
Sulfanyl Incorporation : Nucleophilic substitution of thiadiazole-thiol intermediates with alkyl halides or activated carbamoyl methyl derivatives (e.g., ) .
Oxazole Carboxamide Coupling : Amidation of oxazole-3-carboxylic acid with the thiadiazol-2-amine intermediate using coupling agents (e.g., DMF/LiH in , Step IV) .
The following table compares the target compound with structurally related analogs, focusing on substituents, synthesis yields, and inferred biological properties:
Structural and Functional Insights :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -NO₂ in ): Enhance oxidative stability but may reduce cellular uptake due to increased polarity . Halogenated Aromatics (e.g., Cl/F in ): Improve lipophilicity and target binding via hydrophobic interactions . Benzothiazole vs. Thiazole ( vs. Target): Benzothiazole’s extended π-system may enhance DNA intercalation but increase metabolic liability .
Synthetic Accessibility: The target compound’s synthesis is moderately feasible compared to ’s carbamates, which require multi-step orthogonal protections .
Hypothesized Biological Performance :
- The target compound’s thiadiazole-thiazole-oxazole triad may synergistically inhibit enzymes like thymidylate synthase or bacterial dihydrofolate reductase, akin to sulfamethoxazole derivatives () .
- ’s compound, with chloro/fluoro substituents, could exhibit superior Gram-negative activity due to enhanced membrane penetration .
Biological Activity
The compound 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A phenyl group ,
- A thiazole moiety,
- A thiadiazole unit,
- An oxazole ring,
- A carbamoyl functional group.
This unique combination of functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole and thiadiazole derivatives, with promising results for compounds similar to the one .
In Vitro Antimicrobial Efficacy
Research has demonstrated that derivatives containing thiazole and thiadiazole rings exhibit significant antimicrobial activity against various bacterial strains. For instance:
- 5-(4-chlorophenyl)-1,3,4-thiadiazoles showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
The compound's structure allows for effective interaction with bacterial enzymes and cell membranes, enhancing its antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines.
Case Studies on Anticancer Activity
- MCF-7 Breast Cancer Cells :
- HepG2 Liver Cancer Cells :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiazole and thiadiazole derivatives often correlates with their chemical structure. Modifications in substituents can significantly influence their potency:
- Substituents that enhance lipophilicity tend to improve cellular uptake and biological efficacy.
- The presence of electron-withdrawing groups (e.g., chloro or nitro groups) has been linked to increased anticancer activity due to enhanced interactions with target proteins .
Summary of Biological Activity
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism/Notes |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | MIC = 0.21 μM | Effective against Gram-negative bacteria |
| Anticancer | MCF-7 | IC50 = 0.28 µg/mL | Induces G2/M phase arrest |
| Anticancer | HepG2 | Varies | Down-regulates MMP2 and VEGFA |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves nucleophilic substitution and cyclization steps. For example, K₂CO₃ in DMF is used to facilitate thiol-alkylation between 1,3,4-thiadiazole-2-thiol derivatives and chloroacetamide intermediates (e.g., [(1,3-thiazol-2-yl)carbamoyl]methyl chloride) . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) and room-temperature stirring to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization (ethanol/DMF) is critical for isolating the target compound .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide bonds (1672–1688 cm⁻¹) and sulfanyl groups (C–S stretching at 700–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.6 ppm) and methylene groups (δ 4.2–4.3 ppm) adjacent to sulfur atoms. Integration ratios verify substitution patterns .
- TLC (Rf values) : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (e.g., Rf = 0.31 for intermediates) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer :
- Dose-Response Assays : Perform parallel testing on microbial (e.g., E. coli, S. aureus) and mammalian cell lines (e.g., HEK293) to differentiate selective toxicity .
- Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) to identify molecular targets. For example, thiadiazole derivatives often inhibit dihydrofolate reductase (DHFR) in bacteria but not in human cells .
- Control Experiments : Include reference drugs (e.g., ciprofloxacin for antimicrobial activity) and vehicle controls to isolate compound-specific effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity and solubility. For instance, introducing electron-withdrawing groups on the phenyl ring enhances metabolic stability .
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or proteins (e.g., cytochrome P450 enzymes) to assess absorption and toxicity .
- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with experimental bioactivity data to prioritize derivatives for synthesis .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation products via HPLC-MS. Thiadiazole and oxazole rings are prone to hydrolysis at acidic pH .
- Thermal Stability Tests : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., m.p. 182–252°C for analogs) .
- Light Exposure Studies : Assess photostability under UV/visible light to guide storage conditions (e.g., amber vials for light-sensitive intermediates) .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole-oxazole hybrids?
- Answer : Variations often arise from differences in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may promote side reactions.
- Catalyst Selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics due to cation size and basicity .
- Purification Techniques : Column chromatography vs. recrystallization impacts recovery rates for polar intermediates .
Q. What advanced analytical techniques can elucidate the compound’s solid-state behavior?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
